molecular formula C17H11FN4O2 B251838 N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide

N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide

Cat. No. B251838
M. Wt: 322.29 g/mol
InChI Key: KMFBSTKZKLUDMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide, commonly known as Furamidine, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. Furamidine belongs to the class of benzotriazole compounds and has been studied for its antiparasitic, antiviral, and anticancer properties.

Mechanism of Action

The exact mechanism of action of Furamidine is not fully understood. However, it is believed that Furamidine targets the DNA of the parasite or virus and inhibits its replication. Furamidine has been found to bind to the minor groove of DNA, which disrupts the DNA structure and prevents replication.
Biochemical and Physiological Effects:
Furamidine has been found to have low toxicity and is well-tolerated in animal studies. However, further studies are required to determine the long-term effects of Furamidine on the human body.

Advantages and Limitations for Lab Experiments

Furamidine has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized. Additionally, Furamidine has been found to have low toxicity and is well-tolerated in animal studies. However, Furamidine has some limitations for lab experiments. It is not water-soluble and has poor bioavailability, which can limit its effectiveness in vivo.

Future Directions

Furamidine has several potential future directions for scientific research. One potential direction is the development of Furamidine as a therapeutic agent for African sleeping sickness. Further studies are required to determine the safety and efficacy of Furamidine in humans. Another potential direction is the development of Furamidine as an antiviral agent for HIV. Furamidine has shown promising results in vitro, and further studies are required to determine its effectiveness in vivo. Additionally, Furamidine has been investigated for its anticancer properties, and further studies are required to determine its potential as a cancer treatment. Overall, Furamidine has several potential future directions for scientific research, and further studies are required to determine its full therapeutic potential.
Conclusion:
In conclusion, Furamidine is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. Furamidine has been studied for its antiparasitic, antiviral, and anticancer properties. Furamidine has several advantages for lab experiments, including stability and low toxicity. However, Furamidine has some limitations, including poor bioavailability. Further studies are required to determine the safety and efficacy of Furamidine in humans and to determine its full therapeutic potential.

Synthesis Methods

Furamidine can be synthesized by reacting 4-fluoroaniline with 2-aminobenzotriazole in the presence of acetic anhydride. This reaction yields a mixture of isomers, which can be separated using column chromatography. The final product is obtained by reacting the desired isomer with furfurylamine in the presence of trifluoroacetic acid.

Scientific Research Applications

Furamidine has been studied extensively for its antiparasitic properties, particularly against Trypanosoma brucei, the causative agent of African sleeping sickness. Furamidine has shown promising results in preclinical studies and has been found to be effective against both the bloodstream and the central nervous system stages of the parasite. Furamidine has also been studied for its antiviral properties, particularly against human immunodeficiency virus (HIV). Furamidine has been found to inhibit the replication of HIV-1 and HIV-2 in vitro. Additionally, Furamidine has been investigated for its anticancer properties and has been found to inhibit the growth of various cancer cell lines.

properties

Molecular Formula

C17H11FN4O2

Molecular Weight

322.29 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)benzotriazol-5-yl]furan-2-carboxamide

InChI

InChI=1S/C17H11FN4O2/c18-11-3-6-13(7-4-11)22-20-14-8-5-12(10-15(14)21-22)19-17(23)16-2-1-9-24-16/h1-10H,(H,19,23)

InChI Key

KMFBSTKZKLUDMY-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)F

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.